5-[1-(4-fluorobenzyl)piperidin-3-yl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(4-Fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a combination of fluorobenzyl, piperidyl, pyrazolyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidyl intermediate: This involves the reaction of 4-fluorobenzyl chloride with piperidine under basic conditions to form 1-(4-fluorobenzyl)piperidine.
Synthesis of the pyrazolyl intermediate: This step involves the reaction of 2-fluorobenzyl bromide with hydrazine to form 1-(2-fluorobenzyl)hydrazine, which is then cyclized with an appropriate diketone to form the pyrazole ring.
Formation of the triazole ring: The triazole ring is formed by reacting the pyrazolyl intermediate with an azide under copper-catalyzed conditions (click chemistry).
Final coupling and sulfide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced analogs with hydrogenated functional groups
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl groups
Scientific Research Applications
5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 1-(4-fluorobenzyl)-3-piperidyl derivatives
- Triazole-based compounds with similar structural motifs
Uniqueness
5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of fluorobenzyl, piperidyl, pyrazolyl, and triazolyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H24F2N6S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-4-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H24F2N6S/c25-20-9-7-17(8-10-20)14-30-12-3-5-19(15-30)23-27-28-24(33)32(23)22-11-13-31(29-22)16-18-4-1-2-6-21(18)26/h1-2,4,6-11,13,19H,3,5,12,14-16H2,(H,28,33) |
InChI Key |
FXQFSJKJTUXWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NNC(=S)N3C4=NN(C=C4)CC5=CC=CC=C5F |
Origin of Product |
United States |
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